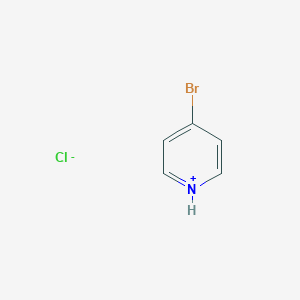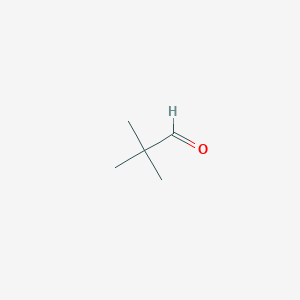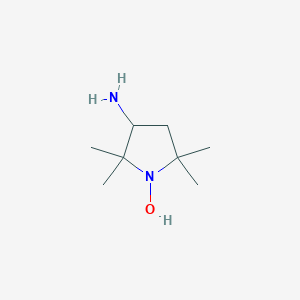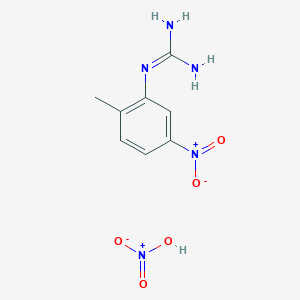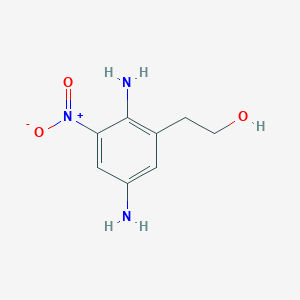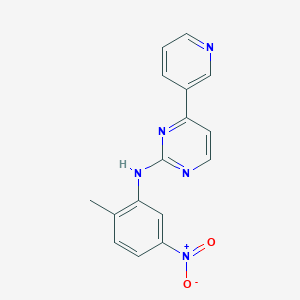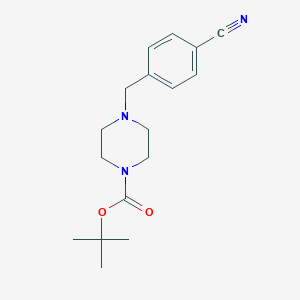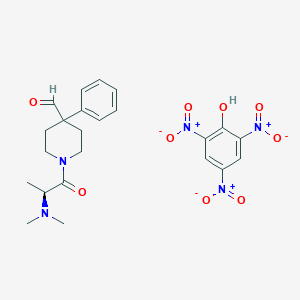
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, also known as DAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPP is a picrate salt of a piperidine derivative, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves its ability to bind selectively to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neuronal activity and behavior. This compound has also been shown to inhibit the uptake of other monoamine neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to increase extracellular dopamine levels, inhibit the uptake of other monoamine neurotransmitters, and alter neuronal activity. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of drug addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its ability to alter neuronal activity and behavior. However, there are also limitations to its use, including the complex synthesis process, potential toxicity, and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for research involving 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, including its use in investigating the role of dopamine in neurological disorders, such as depression, addiction, and Parkinson's disease. It may also have applications in the development of new drugs for these disorders, as well as in the study of other neurotransmitter systems. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves several steps, starting with the reaction of piperidine with 3-dimethylaminopropionyl chloride to form the N,N-dimethylaminoethyl piperidine intermediate. This intermediate is then reacted with 4-phenyl-4-piperidinecarboxaldehyde to form the final product, which is then converted to the picrate salt using picric acid. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This makes this compound a valuable tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
CAS RN |
101123-68-6 |
|---|---|
Molecular Formula |
C23H27N5O9 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-[(2S)-2-(dimethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H24N2O2.C6H3N3O7/c1-14(18(2)3)16(21)19-11-9-17(13-20,10-12-19)15-7-5-4-6-8-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8,13-14H,9-12H2,1-3H3;1-2,10H/t14-;/m0./s1 |
InChI Key |
DIQBHGOTFOOJQM-UQKRIMTDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde pic rate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







